3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione
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Overview
Description
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione is a complex organic compound that features a carbazole moiety substituted with bromine atoms and linked to an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione typically involves multiple steps. One common approach starts with the bromination of carbazole to obtain 3,6-dibromo-carbazole. This intermediate is then reacted with an appropriate hydroxyalkylating agent to introduce the 2-hydroxy-propyl group. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the carbazole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s brominated carbazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The imidazolidine-2,4-dione structure may also contribute to its biological effects by stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid: Shares the brominated carbazole moiety but differs in the attached functional groups.
3,6-Dibromo-9-hexyl-9H-carbazole: Similar brominated carbazole structure with a different alkyl substituent.
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene: Contains two brominated carbazole units linked by a benzene ring.
Uniqueness
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione is unique due to its combination of a brominated carbazole moiety with an imidazolidine-2,4-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRYOWERWTVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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